2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid
Overview
Description
2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C8H9BClFO4 and its molecular weight is 234.42 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between two organic compounds .
Mode of Action
In the context of Suzuki-Miyaura coupling, 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid would act as the boron reagent. The boron atom in the compound forms a bond with a carbon atom in another organic compound, facilitated by a palladium catalyst . This results in the formation of a new carbon-carbon bond, linking the two compounds together .
Biochemical Pathways
The suzuki-miyaura coupling reaction in which it participates can be used to synthesize a wide variety of organic compounds . These compounds could potentially interact with various biochemical pathways, depending on their structure and properties.
Result of Action
The result of the action of this compound is the formation of a new organic compound via the Suzuki-Miyaura coupling reaction . The specific molecular and cellular effects would depend on the properties of the resulting compound.
Action Environment
The environment can significantly influence the action of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the efficiency of the Suzuki-Miyaura coupling reaction . Additionally, the stability of the compound could be influenced by factors such as light, heat, and moisture.
Properties
IUPAC Name |
[2-chloro-6-fluoro-3-(methoxymethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClFO4/c1-14-4-15-6-3-2-5(11)7(8(6)10)9(12)13/h2-3,12-13H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHSNQNHNZDAGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)OCOC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182247 | |
Record name | Boronic acid, B-[2-chloro-6-fluoro-3-(methoxymethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-26-9 | |
Record name | Boronic acid, B-[2-chloro-6-fluoro-3-(methoxymethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-chloro-6-fluoro-3-(methoxymethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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